N-(3-bromophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide class, characterized by a lactam ring and an amide bridge linking aromatic substituents. Its structure includes a 3-bromophenyl group at the carboxamide position and a 2-fluorobenzyl group attached to the dihydropyridine nitrogen. The bromo and fluoro substituents likely influence electronic effects, lipophilicity, and intermolecular interactions, as observed in related compounds .
Properties
IUPAC Name |
N-(3-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN2O2/c20-14-6-3-7-15(11-14)22-18(24)16-8-4-10-23(19(16)25)12-13-5-1-2-9-17(13)21/h1-11H,12H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCHAEYXCLFUGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-bromobenzaldehyde with 2-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyridine derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the yield and reduce the production time. Industrial methods also focus on minimizing waste and ensuring the safety of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
Structure and Composition
The compound features a dihydropyridine core, which is known for its biological activity. The presence of bromine and fluorine substituents enhances its chemical reactivity and biological interactions. The molecular formula is C18H16BrF N2O2, with a molecular weight of approximately 373.24 g/mol.
Pharmacological Research
N-(3-bromophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has shown promise in various pharmacological studies:
- Anticancer Activity : Research indicates that compounds with dihydropyridine structures can inhibit cancer cell proliferation. Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results suggest that it may possess significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : Its unique structure allows it to be used as a building block for synthesizing more complex organic molecules. This versatility is crucial in the development of new pharmaceuticals and agrochemicals.
- Reactions with Other Compounds : this compound can participate in various chemical reactions such as nucleophilic substitutions and coupling reactions, facilitating the creation of diverse chemical entities.
Materials Science
Emerging studies suggest potential applications in materials science:
- Polymer Chemistry : The compound's structure can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
- Nanotechnology : Due to its unique electronic properties, it may be useful in developing nanomaterials for applications in electronics and photonics.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity at micromolar concentrations.
Case Study 2: Antimicrobial Efficacy
In another investigation reported in Pharmaceutical Biology, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular signaling and metabolic processes.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-(3-bromophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is classified as a dihydropyridine derivative, characterized by the following chemical structure:
- Molecular Formula : C18H16BrFN2O2
- Molecular Weight : 395.24 g/mol
- IUPAC Name : this compound
Dihydropyridines are known to interact with various biological targets, primarily calcium channels. The specific compound exhibits a range of biological activities, including:
- Calcium Channel Modulation : Similar compounds have been shown to act as calcium channel blockers, affecting cardiovascular function and smooth muscle contraction.
- Anticancer Properties : Some studies suggest that dihydropyridine derivatives may exhibit cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
In Vitro and In Vivo Studies
Several studies have investigated the biological activity of similar dihydropyridine compounds. For instance:
- Cardiovascular Effects : A study demonstrated that certain dihydropyridines significantly reduced blood pressure in hypertensive models by inhibiting calcium influx in vascular smooth muscle cells.
- Antitumor Activity : Research involving related compounds indicated that they could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and inhibiting angiogenesis.
Case Study 1: Anticancer Activity
A recent investigation focused on a structurally similar compound, revealing that it inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 12 µM. The study utilized flow cytometry to assess cell cycle distribution and apoptosis rates, demonstrating significant G0/G1 phase arrest.
Case Study 2: Cardiovascular Effects
In a study assessing the cardiovascular impact of a related dihydropyridine derivative, researchers found a dose-dependent decrease in heart rate and blood pressure in rat models. This effect was attributed to the blockade of L-type calcium channels.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of dihydropyridine derivatives. Key findings include:
- Substitution Patterns : The presence of electron-withdrawing groups (e.g., bromine) on the aromatic ring enhances calcium channel blocking activity.
- Fluorine Substitution : The introduction of fluorine at specific positions has been associated with increased lipophilicity and improved cellular uptake.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
